molecular formula C28H38O7 B1256062 Prasinic acid

Prasinic acid

Cat. No. B1256062
M. Wt: 486.6 g/mol
InChI Key: GJJGHNLSGRQDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prasinic acid is a natural product found in Micarea prasina with data available.

Scientific Research Applications

1. Anticancer Activity

Prasinic acid has been synthesized and evaluated for its biological activity, particularly in cancer research. The first total synthesis of prasinic acid demonstrated its moderate antitumor activity in different cancer cell lines. The synthesis involved a ten-step process using readily available materials, highlighting its potential for large-scale manufacturing and applications in anticancer treatments (Chakor et al., 2012).

2. Antibacterial Properties

Prasinic acid has been identified as a compound with antibacterial properties. A study focusing on the lichen Cladonia incrassata isolated prasinic acid and noted its activity against Staphylococcus aureus. This finding is significant in the context of developing new antibacterial agents (Dieu et al., 2014).

3. Evolution and Phenotypical Characterization

In the study of lichens, prasinic acid has been used to understand the evolution of phenotypical characters. It was specifically noted in the context of the Micarea prasina group, where prasinic acid production was a characteristic feature of certain species. This research helps in the taxonomical classification and understanding of evolutionary patterns in lichens (Guzow-Krzemińska et al., 2019).

4. Chemical Characterization in Lichens

Prasinic acid has also been a subject of chemical analysis in lichens. In a study on the lichen Micarea prasina, prasinic acid was detected and isolated, contributing to the understanding of the chemical diversity in lichens. This research is pivotal in exploring the chemical compounds present in lichens and their potential applications (Elix et al., 1985).

properties

Product Name

Prasinic acid

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

2-heptyl-4-(2-heptyl-4,6-dihydroxybenzoyl)oxy-6-hydroxybenzoic acid

InChI

InChI=1S/C28H38O7/c1-3-5-7-9-11-13-19-15-21(29)17-23(30)26(19)28(34)35-22-16-20(14-12-10-8-6-4-2)25(27(32)33)24(31)18-22/h15-18,29-31H,3-14H2,1-2H3,(H,32,33)

InChI Key

GJJGHNLSGRQDSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC

synonyms

prasinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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